An In-depth Technical Guide to 7-Oxospiro[3.5]nonane-2-carboxylic acid: A Versatile Spirocyclic Building Block
An In-depth Technical Guide to 7-Oxospiro[3.5]nonane-2-carboxylic acid: A Versatile Spirocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of 7-Oxospiro[3.5]nonane-2-carboxylic acid. As a Senior Application Scientist, the following sections synthesize established chemical principles with practical insights to offer a comprehensive resource for professionals in medicinal chemistry and materials science.
Introduction and Molecular Overview
7-Oxospiro[3.5]nonane-2-carboxylic acid (CAS: 1440962-16-2) is a unique bifunctional molecule featuring a spirocyclic core. This structure consists of a cyclobutane ring and a cyclohexanone ring sharing a single carbon atom. The molecule is further functionalized with a carboxylic acid on the cyclobutane ring, providing a reactive handle for a variety of chemical transformations.
The inherent three-dimensionality and conformational rigidity of the spiro[3.5]nonane scaffold make this compound a compelling building block in modern drug discovery, aligning with the "escape from flatland" paradigm. Its unique architecture allows for the exploration of novel chemical space, potentially leading to compounds with improved pharmacological profiles. One supplier notes its utility in designing novel drug candidates for neurological and inflammatory disorders, as well as in the development of advanced polymers[1].
Key Structural Features:
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Spiro[3.5]nonane Core: A rigid bicyclic system imparting a defined 3D geometry.
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Cyclohexanone Moiety: A reactive ketone functional group.
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Cyclobutanecarboxylic Acid Moiety: A versatile carboxylic acid for derivatization.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent parts and data from public databases.
| Property | Value / Predicted Characteristics | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| IUPAC Name | 7-oxospiro[3.5]nonane-2-carboxylic acid | PubChem |
| CAS Number | 1440962-16-2 | [2][3] |
| Appearance | Predicted to be a white to off-white solid. | Inferred |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone. | [4] |
| Melting Point | Predicted to be higher than related liquid compounds like cyclobutanecarboxylic acid (-7.5°C) due to increased molecular weight and crystallinity. | [5] |
| Boiling Point | Predicted to be significantly higher than related compounds like cyclobutanecarboxylic acid (195°C) due to its larger mass. | [6] |
Anticipated Spectroscopic Data
A detailed spectroscopic analysis would be crucial for the unambiguous identification and characterization of this molecule. Below are the expected key signals:
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¹H NMR:
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A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton (-COOH).
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Multiple multiplets in the aliphatic region (1.5-3.0 ppm) for the protons on the cyclobutane and cyclohexane rings. The protons alpha to the ketone (on C6 and C8) would likely appear further downfield.
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¹³C NMR:
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A signal for the ketone carbonyl carbon (C7) is expected around 208-212 ppm.
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A signal for the carboxylic acid carbonyl carbon (C=O) would appear around 175-185 ppm.
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The spiro carbon atom would be a unique quaternary signal.
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Multiple signals in the aliphatic region for the remaining CH and CH₂ carbons of the rings.
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-
Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A sharp C=O stretch for the ketone carbonyl around 1715 cm⁻¹, characteristic of a cyclohexanone[7].
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A sharp C=O stretch for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.
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Chemical Reactivity and Synthetic Utility
The synthetic value of 7-Oxospiro[3.5]nonane-2-carboxylic acid lies in the orthogonal reactivity of its two functional groups. This allows for selective transformations at either the carboxylic acid or the ketone, providing a platform for diverse molecular architectures.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical transformations, providing a primary site for molecular elaboration[8].
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Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding ester. This is a common strategy to modify solubility or to introduce another functional group.
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Amide Bond Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) will form an amide bond. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.
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Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.
Reactions at the Ketone Group
The cyclohexanone ring offers a second site for chemical modification, with reactivity characteristic of cyclic ketones[9][10].
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Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles. For example, Grignard reagents or organolithium compounds can be used to introduce new carbon-carbon bonds, forming a tertiary alcohol.
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Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄), which would likely not affect the carboxylic acid group.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can form a new C-N bond, introducing an amino group at the 7-position.
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Enolate Chemistry: The protons on the carbons alpha to the ketone (C6 and C8) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other functionalization at these positions.
Proposed Synthetic Pathway
Caption: A proposed retrosynthetic approach to 7-Oxospiro[3.5]nonane-2-carboxylic acid.
This approach involves the formation of the cyclobutane ring via a [2+2] cycloaddition of an alkene (like ethyl acrylate) onto a cyclohexanone derivative with an exocyclic double bond. Subsequent hydrolysis of the ester would yield the target carboxylic acid.
Exemplary Experimental Protocol: Esterification
To demonstrate the utility of this building block, the following protocol details a standard esterification procedure. This self-validating system includes clear steps for reaction, workup, and purification.
Objective: To synthesize Methyl 7-oxospiro[3.5]nonane-2-carboxylate.
Materials:
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7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 eq)
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Methanol (MeOH), anhydrous (as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Oxospiro[3.5]nonane-2-carboxylic acid (e.g., 1.82 g, 10 mmol).
-
Add anhydrous methanol (50 mL). Stir until the solid is fully dissolved.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product ester should have a higher Rf value than the starting carboxylic acid.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine (1 x 25 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude methyl ester can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product, Methyl 7-oxospiro[3.5]nonane-2-carboxylate.
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Caption: Workflow for the esterification of 7-Oxospiro[3.5]nonane-2-carboxylic acid.
Safety and Handling
Based on GHS classifications for structurally related compounds, 7-Oxospiro[3.5]nonane-2-carboxylic acid should be handled with care.
-
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Measures:
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Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Conclusion
7-Oxospiro[3.5]nonane-2-carboxylic acid is a promising and versatile building block for organic synthesis. Its rigid, three-dimensional spirocyclic core, combined with two distinct and reactive functional groups, offers a powerful tool for medicinal chemists and material scientists. While detailed experimental data on this specific compound remains limited, its chemical behavior can be confidently predicted from the well-established reactivity of its constituent moieties. The ability to selectively modify either the carboxylic acid or the ketone function paves the way for the creation of diverse and complex molecular structures, making it a valuable asset in the pursuit of novel pharmaceuticals and advanced materials.
References
- Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. (n.d.).
- Cyclobutanecarboxylic acid | Formula, Properties & Application. (n.d.).
- Cyclohexanone: Chemical and physical properties, Production and Uses. (2024, April 26).
- Top 18 Industrial Uses of Cyclohexanone. (n.d.).
- Revealing Cyclohexanone: Properties, Uses, and Benefits. (2023, May 19).
- Cyclobutanecarboxylic acid. (2024, April 9).
- Cyclobutanecarboxylic acid | 3721-95-7. (2025, September 25).
- Cyclohexanone. (n.d.). In Wikipedia. Retrieved January 19, 2026.
- Cyclohexanone. (2020, January 10).
- 7-Oxospiro[3.5]nonane-2-carboxylic acid. (n.d.).
- 7-Oxospiro[3.5]nonane-2-carboxylic acid. (n.d.).
- 7-oxospiro[3.5]nonane-2-carboxylic acid. (n.d.).
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